molecular formula C10H11F3OS B12519197 Phenol, 2-propyl-4-[(trifluoromethyl)thio]- CAS No. 653578-26-8

Phenol, 2-propyl-4-[(trifluoromethyl)thio]-

Cat. No.: B12519197
CAS No.: 653578-26-8
M. Wt: 236.26 g/mol
InChI Key: HVGYLQHQLANBPD-UHFFFAOYSA-N
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Description

"Phenol, 2-propyl-4-[(trifluoromethyl)thio]-" is a substituted phenol derivative characterized by a propyl group at the ortho (2-) position and a trifluoromethylthio (-SCF₃) group at the para (4-) position. The trifluoromethylthio moiety is a highly electronegative and lipophilic substituent, which significantly alters the compound’s electronic and steric properties compared to unmodified phenol.

The compound’s synthesis likely involves electrophilic aromatic substitution or transition metal-catalyzed thiolation, as seen in related trifluoromethylthio-substituted aromatics . Handling precautions are critical, as the trifluoromethylthio group may pose specific hazards, including volatility or reactivity under certain conditions .

Properties

CAS No.

653578-26-8

Molecular Formula

C10H11F3OS

Molecular Weight

236.26 g/mol

IUPAC Name

2-propyl-4-(trifluoromethylsulfanyl)phenol

InChI

InChI=1S/C10H11F3OS/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h4-6,14H,2-3H2,1H3

InChI Key

HVGYLQHQLANBPD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)SC(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of phenol derivatives using trifluoromethylthiolating agents under specific reaction conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Phenol, 2-propyl-4-[(trifluoromethyl)thio]- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-propyl-4-[(trifluoromethyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce alkylated or acylated phenol derivatives.

Scientific Research Applications

Phenol, 2-propyl-4-[(trifluoromethyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2-propyl-4-[(trifluoromethyl)thio]- involves its interaction with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Phenol, 2-propyl-4-[(trifluoromethyl)thio]- with structurally or functionally related phenolic derivatives, highlighting substituent effects, physicochemical properties, and applications.

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- Not available* C₁₀H₁₁F₃OS 2-propyl, 4-SCF₃ High lipophilicity; potential agrochemical intermediate
4-[(Trifluoromethyl)thio]phenol 461-84-7 C₇H₅F₃OS 4-SCF₃ Strong electron-withdrawing effect; used in ligand synthesis
Phenol, 4-(trifluoromethoxy) 461-84-7† C₇H₅F₃O₂ 4-OCF₃ Lower acidity (pKa ~8.5) vs. -SCF₃ analogs; pharmaceutical intermediates
2-Bromo-4-(trifluoromethyl)phenol 81107-97-3 C₇H₄BrF₃O 2-Br, 4-CF₃ Halogenated analog; precursor in cross-coupling reactions
Trifluoromethyl-4-nitrophenol (TFM) 88-30-2 C₇H₄F₃NO₃ 4-NO₂, 3-CF₃ Piscicide; high toxicity to invasive fish species
2-Methyl-4-[(trifluoromethyl)thio]phenol Not available C₈H₇F₃OS 2-CH₃, 4-SCF₃ Enhanced solubility in organic solvents; studied via 19F NMR (δ -44.40 ppm)

Notes:

  • *Direct CAS for the target compound is unavailable in the evidence.

Key Comparisons:

Electronic Effects: The -SCF₃ group is more electron-withdrawing than -OCF₃, increasing the phenol’s acidity (lower pKa) compared to 4-(trifluoromethoxy)phenol .

Synthetic Challenges: Trifluoromethylthio-substituted phenols often require specialized methods (e.g., Sandmeyer reactions or fluorinated thiol reagents) due to the -SCF₃ group’s instability under harsh conditions . Separation of regioisomers (e.g., 4- vs. 6-SCF₃ substitution) is challenging due to similar physical properties, as observed in NMR studies .

Applications: Agrochemicals: The lipophilic -SCF₃ group enhances membrane permeability, making such compounds effective in pest control . Pharmaceuticals: 4-(Trifluoromethoxy)phenol derivatives are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs), whereas brominated analogs serve as coupling partners in drug synthesis .

Research Findings and Analytical Insights

  • Spectroscopic Characterization: 19F NMR is critical for identifying trifluoromethylthio derivatives. For example, 2-Methyl-4-[(trifluoromethyl)thio]phenol exhibits a 19F signal at δ -44.40 ppm . 13C NMR analysis is complicated by C-F coupling, which broadens signals and reduces sensitivity .
  • Stability and Hazards :

    • The -SCF₃ group may decompose under oxidative conditions, releasing toxic byproducts (e.g., HF or SO₂), necessitating inert handling environments .
  • Environmental Impact: Perfluorinated analogs (e.g., perfluoroalkylthio phenols) are persistent environmental pollutants, highlighting the need for greener synthetic routes .

Biological Activity

Phenol, 2-propyl-4-[(trifluoromethyl)thio]- is a compound that has garnered attention for its biological activity, particularly in relation to its interactions with cellular pathways and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of Phenol, 2-propyl-4-[(trifluoromethyl)thio]- features a propyl substituent on the phenolic ring along with a trifluoromethylthio group. This unique combination enhances its biological activity compared to simpler phenolic compounds. The molecular formula is C7H8F3OSC_7H_8F_3OS, and it exhibits distinct reactivity due to the presence of the trifluoromethyl group, which can influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that Phenol, 2-propyl-4-[(trifluoromethyl)thio]- may exhibit antimicrobial properties. Preliminary studies suggest that it interacts with microbial resistance pathways, potentially providing a basis for its use in combating infections. The compound has shown effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Interaction studies indicate that it may modulate cellular pathways associated with inflammation. This could have implications for treating inflammatory diseases, although further research is required to elucidate the specific mechanisms involved.

Case Studies

A notable case study involved the synthesis of several derivatives related to Phenol, 2-propyl-4-[(trifluoromethyl)thio]-. These derivatives were evaluated for their biological activities, including their ability to inhibit T-cell proliferation in vitro. One derivative demonstrated an IC50 value of 0.004 μM against p56 lck, indicating significant potency . This suggests that modifications to the core structure can enhance biological activity and selectivity.

Comparative Analysis with Related Compounds

To better understand the unique properties of Phenol, 2-propyl-4-[(trifluoromethyl)thio]-, a comparative analysis with structurally similar compounds is useful. The following table summarizes key features:

Compound NameMolecular FormulaUnique Features
PhenolC6H5OHBasic structure without substituents
4-(Trifluoromethyl)phenolC7H5F3OLacks sulfur functionality
2-PropanolC3H8OAlcohol without aromatic characteristics
4-(Trifluoromethylthio)phenolC7H5F3OSSimilar thio group but different positioning
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- C7H8F3OS Unique combination enhancing biological activity

Research Findings

Recent studies have highlighted the importance of the trifluoromethylthio group in enhancing the biological activity of phenolic compounds. The presence of this group has been linked to increased reactivity with cellular targets and improved efficacy against microbial pathogens .

Furthermore, ongoing research aims to explore the compound's potential as a scaffold for drug development in various therapeutic areas, including oncology and infectious diseases.

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